

2"-O-beta-L-galactopyranosylorientin CAS number and chemical identifiers

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Compound of Interest

2"-O-beta-Lgalactopyranosylorientin

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2"-O-beta-L-galactopyranosylorientin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, experimental protocols, and relevant signaling pathways of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with demonstrated anti-inflammatory properties.

Chemical and Physical Properties

2"-O-beta-L-galactopyranosylorientin is a natural product isolated from plants such as Trollius chinensis Bunge and Lophatherum gracile Brongn.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	861691-37-4	[1][2]
Molecular Formula	C27H30O16	[1][2]
Molecular Weight	610.52 g/mol	[1][3]
IUPAC Name	8-[4,5-dihydroxy-6- (hydroxymethyl)-3-[3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxan-2-yl]-2-(3,4- dihydroxyphenyl)-5,7- dihydroxychromen-4-one	[3]
Synonyms	Orientin-2"-Ο-β-L-galactoside, 2"-Ο-β-L-Galorientin	[1]
Physical Description	Solid	[2]
Purity	≥98% (HPLC)	[3]
Solubility	Soluble in DMSO (≥112.6 mg/mL)	[4]
Storage	Store at -20°C	[2]
InChI	InChI=1S/C27H30O16/c28-6- 15-20(36)22(38)26(43-27- 23(39)21(37)19(35)16(7- 29)42-27)25(41-15)18- 12(33)4-11(32)17-13(34)5- 14(40-24(17)18)8-1-2- 9(30)10(31)3-8/h1-5,15-16,19- 23,25-33,35-39H,6-7H2	[3]
InChIKey	QQBFHNKJGBCSLG- UHFFFAOYSA-N	[3]
Canonical SMILES	C1=CC(=C(C=C1C2=CC(=O) C3=C(O2)C(=C(C=C3O)O)C4	[3]



C(C(C(O4)CO)O)O)OC5C(C (C(C(O5)CO)O)O)O)O

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory activity of 2"-O-beta-L-galactopyranosylorientin in RAW 264.7 macrophage cells.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

- Cell Line: Murine macrophage cell line RAW 264.7.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
 Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- LPS Stimulation: To induce an inflammatory response, stimulate RAW 264.7 cells with LPS from Escherichia coli (serotype O111:B4 or similar) at a final concentration of 1 μg/mL.

Nitric Oxide (NO) Production Assessment (Griess Assay)

This protocol measures the concentration of nitrite (NO_2^-), a stable metabolite of NO, in the cell culture supernatant.

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
- Treatment: Pre-treat the cells with varying concentrations of 2"-O-beta-L-galactopyranosylorientin for 2 hours.
- Stimulation: Add LPS (1 μ g/mL) to the wells and incubate for an additional 24 hours.
- Supernatant Collection: After incubation, carefully collect 100 μL of the cell culture supernatant from each well.
- Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-



naphthyl)ethylenediamine dihydrochloride in water).

- Reaction: Add 100 μ L of the Griess reagent to each 100 μ L of supernatant in a new 96-well plate.
- Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
- Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Production Assessment (ELISA for TNF-α and IL-6)

This protocol quantifies the levels of the pro-inflammatory cytokines TNF- α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

- Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 of the Griess Assay protocol.
- Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet any cells or debris. Carefully collect the supernatant.
- ELISA Procedure (General Steps):
 - \circ Coating: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF- α or IL-6 and incubate overnight at 4°C.
 - Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
 - Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
 - Sample Incubation: Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.
 - Washing: Repeat the washing steps.



- Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate for 1 hour at room temperature.
- Washing: Repeat the washing steps.
- Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature.
- Washing: Repeat the washing steps.
- Substrate: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
- Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by comparing their absorbance to the standard curve.

Signaling Pathways

2"-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). Flavonoids, including likely 2"-O-beta-L-galactopyranosylorientin, can inhibit this pathway, potentially by interfering with IKK activation.





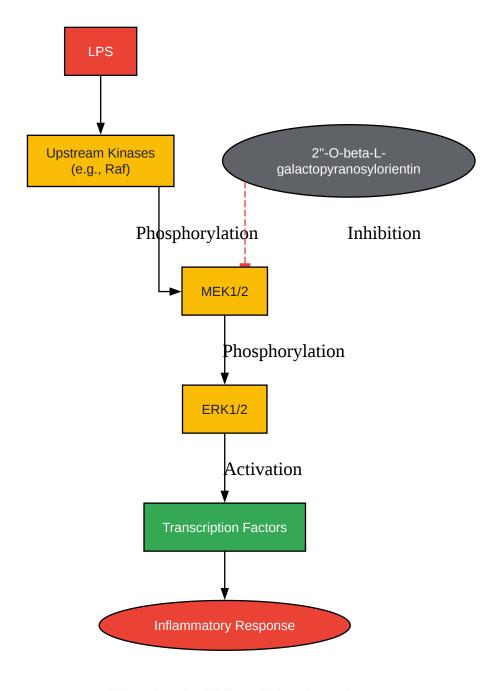
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Caption: NF-kB signaling pathway and potential inhibition.

MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the MEK/ERK pathway, are also involved in the inflammatory response. LPS can activate this cascade, leading to the phosphorylation of various transcription factors that contribute to the expression of inflammatory mediators. Flavonoids have been shown to interfere with this pathway, potentially by inhibiting the phosphorylation of MEK and ERK.





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Caption: MEK/ERK signaling and potential point of inhibition.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, such as Heme oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory effects. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or certain phytochemicals



can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. Many flavonoids are known to activate this protective pathway.



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Caption: Nrf2/HO-1 antioxidant pathway activation.

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